molecular formula C28H50O2 B1255292 6alpha-Hydroxycampestanol

6alpha-Hydroxycampestanol

Cat. No.: B1255292
M. Wt: 418.7 g/mol
InChI Key: XOCKKQKIUYNBRG-XYCVKZCMSA-N
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Description

6α-Hydroxycampestanol (C₂₈H₅₀O₂) is a hydroxylated derivative of campestanol, a C₂₈ phytosterol. Its structure features a campestane backbone with hydroxyl groups at the 3β and 6α positions (campestan-3β,6α-diol) . It has been identified as a lipid-like metabolite in plant metabolomic studies, particularly in the context of plant growth regulation mediated by bacterial indole-3-acetic acid (IAA) .

Properties

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17-26,29-30H,7-16H2,1-6H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28-/m1/s1

InChI Key

XOCKKQKIUYNBRG-XYCVKZCMSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6α-Hydroxycampestanol, we compare it to four related sterols and derivatives, focusing on molecular structure, functional groups, and biological relevance.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Structural Features Biological Context Source
6α-Hydroxycampestanol C₂₈H₅₀O₂ Campestane backbone; 3β,6α-diol groups Plant lipid metabolism, developmental regulation
5-Dehydroepisterol C₂₈H₄₄O 24-Methylene group; cholesta-5,7-dien-3β-ol (two double bonds at C5-C6 and C7-C8) Fungal/plant sterol precursor (ergosterol biosynthesis)
7α-Hydroxycholesterol C₂₇H₄₆O₂ Cholestane backbone; 3β,7α-diol groups Animal cholesterol metabolism (bile acid synthesis)
6-Hydroxy-5α-cholestanol C₂₇H₄₈O₂ Cholestane backbone; 3β,6α-diol groups; saturated 5α configuration Mammalian cholesterol hydroxylation byproducts
27-Nor-4α-methyl-5α-ergosta-8(14),22-dien-3β-ol C₂₈H₄₆O Ergostane backbone; 4α-methyl group; double bonds at C8(14) and C22 Fungal membrane component (structural analog of ergosterol)

Key Comparative Insights

Hydroxylation Position and Backbone Diversity
  • 6α-Hydroxycampestanol vs. 7α-Hydroxycholesterol: Both feature vicinal diols (3β-hydroxyl + α-hydroxyl at C6 or C7). However, 6α-Hydroxycampestanol’s campestane backbone (C28) distinguishes it from 7α-Hydroxycholesterol’s cholestane backbone (C27). This difference impacts their biological roles: the former is plant-associated, while the latter is critical in animal bile acid synthesis .
  • 6α-Hydroxycampestanol vs. 6-Hydroxy-5α-cholestanol: Despite shared 3β,6α-diol groups, 6-Hydroxy-5α-cholestanol’s saturated 5α configuration and cholestane backbone (C27) limit its structural similarity to the plant-derived 6α-Hydroxycampestanol .
Unsaturation and Functional Groups
  • 5-Dehydroepisterol contains conjugated double bonds (C5-C7), unlike 6α-Hydroxycampestanol’s single hydroxylation. This unsaturation makes 5-Dehydroepisterol a key intermediate in ergosterol biosynthesis, crucial for fungal membrane integrity .
  • 27-Nor-4α-methyl-5α-ergosta-8(14),22-dien-3β-ol shares an ergostane backbone with 6α-Hydroxycampestanol but features distinct methyl substitutions and double bonds, highlighting structural adaptability in sterol-mediated membrane functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxycampestanol
Reactant of Route 2
6alpha-Hydroxycampestanol

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